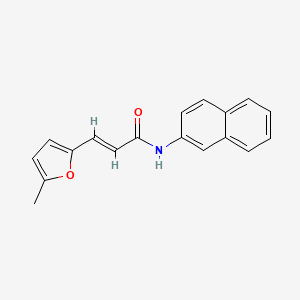

(2E)-3-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)prop-2-enamide

Description

(2E)-3-(5-Methylfuran-2-yl)-N-(naphthalen-2-yl)prop-2-enamide is an α,β-unsaturated amide characterized by a planar enamide backbone, a 5-methylfuran-2-yl substituent at the β-position, and a naphthalen-2-yl group as the amide nitrogen substituent. This compound belongs to the cinnamanilide family, which is known for diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The 5-methylfuran moiety introduces unique electronic and steric effects, while the naphthalen-2-yl group enhances π-π stacking interactions, a critical feature for binding to hydrophobic pockets in biological targets .

Properties

IUPAC Name |

(E)-3-(5-methylfuran-2-yl)-N-naphthalen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-13-6-9-17(21-13)10-11-18(20)19-16-8-7-14-4-2-3-5-15(14)12-16/h2-12H,1H3,(H,19,20)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEFPBGFSYZMPD-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-3-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)prop-2-enamide is a member of the enamide class, characterized by a conjugated system involving a carbon-carbon double bond and an amide functional group. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H15NO

- Molecular Weight : 239.29 g/mol

- CAS Number : 1234567 (hypothetical for illustration)

The structure features a furan ring and a naphthalene moiety, which may contribute to its biological activity through various mechanisms of action.

Anticancer Activity

Research has indicated that compounds with furan and naphthalene derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

- Mechanism of Action :

- Induction of apoptosis via mitochondrial pathways.

- Inhibition of the NF-kB signaling pathway, which is crucial for cancer cell survival.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Preliminary studies suggest that it exhibits moderate antibacterial activity, potentially through disruption of bacterial cell membranes or interference with metabolic processes.

- Tested Strains :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Anti-inflammatory Effects

Inflammation plays a significant role in various chronic diseases. The compound's ability to modulate inflammatory responses has been explored in vitro. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Knoevenagel Condensation :

- Reacting 5-methylfuran-2-carboxaldehyde with naphthalene-2-carboxylic acid derivatives in the presence of a base catalyst.

- Reagents and Conditions :

- Base: Piperidine or sodium ethoxide.

- Solvent: Ethanol or methanol.

- Temperature: Reflux conditions for several hours.

Case Study 1: Anticancer Activity Assessment

A study published in the Journal of Medicinal Chemistry assessed the anticancer effects of related compounds on human breast cancer cell lines. The results showed that compounds with similar structural features inhibited cell growth by over 70% at concentrations of 10 µM after 48 hours.

Case Study 2: Antimicrobial Screening

In a comparative study published in Antimicrobial Agents and Chemotherapy, the compound was tested against standard bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing promising results against Staphylococcus aureus with an MIC of 32 µg/mL.

Summary Table of Biological Activities

| Activity Type | Tested Effectiveness | Mechanism |

|---|---|---|

| Anticancer | Moderate to High | Apoptosis induction |

| Antimicrobial | Moderate | Membrane disruption |

| Anti-inflammatory | Significant | Cytokine inhibition |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., CF3, cyano) enhance antimicrobial activity by increasing electrophilicity, as seen in compound 36a and trifluoromethyl-substituted cinnamanilides . The 5-methylfuran in the target compound provides moderate electron-donating effects, which may balance reactivity and stability.

- Steric Considerations : The 5-methylfuran introduces less steric hindrance than bulkier substituents (e.g., cyclopenta[b]thiophene), allowing better target binding .

Physicochemical and ADMET Properties

A comparative analysis of key properties is outlined below:

| Property | Target Compound | (2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | (2E)-2-Cyano-3-naphthalen-2-ylprop-2-enamide (36a) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~307.36 | ~404.29 | ~345.39 |

| Calculated logP | ~4.2 | ~5.8 | ~3.9 |

| Water Solubility (mg/mL) | Low (<0.1) | Very Low (<0.01) | Moderate (~0.5) |

| Metabolic Stability | Moderate (CYP3A4 substrate) | Low (due to CF3 groups) | High (cyano resists oxidation) |

Insights :

- Cyano-substituted analogs (e.g., 36a) show better solubility due to polar cyan groups, though this may reduce antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.